1H-Indole-2,3-dione, 5,7-dibromo-1-methyl-

Description

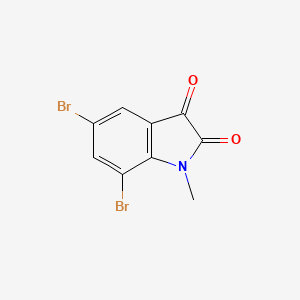

1H-Indole-2,3-dione, 5,7-dibromo-1-methyl- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its unique structure, which includes bromine atoms at the 5 and 7 positions and a methyl group at the 1 position. The presence of these substituents can significantly influence the compound’s chemical properties and biological activities .

Properties

CAS No. |

106000-19-5 |

|---|---|

Molecular Formula |

C9H5Br2NO2 |

Molecular Weight |

318.95 g/mol |

IUPAC Name |

5,7-dibromo-1-methylindole-2,3-dione |

InChI |

InChI=1S/C9H5Br2NO2/c1-12-7-5(8(13)9(12)14)2-4(10)3-6(7)11/h2-3H,1H3 |

InChI Key |

ODXDHCRLKIARJX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2Br)Br)C(=O)C1=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1H-Indole-2,3-dione, 5,7-dibromo-1-methyl- typically involves the bromination of 1H-Indole-2,3-dione, followed by methylation. One common method is the reaction of 1H-Indole-2,3-dione with bromine in the presence of a suitable solvent, such as acetic acid, to introduce bromine atoms at the 5 and 7 positions. The resulting dibromo compound is then methylated using methyl iodide in the presence of a base, such as potassium carbonate .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

1H-Indole-2,3-dione, 5,7-dibromo-1-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1H-Indole-2,3-dione, 5,7-dibromo-1-methyl- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-2,3-dione, 5,7-dibromo-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites. This binding can disrupt the normal function of the enzymes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

1H-Indole-2,3-dione, 5,7-dibromo-1-methyl- can be compared with other similar compounds, such as:

1H-Indole-2,3-dione: Lacks the bromine and methyl substituents, resulting in different chemical and biological properties.

5,7-Dibromo-1H-Indole-2,3-dione: Similar structure but without the methyl group, which can affect its reactivity and biological activity.

1-Methyl-1H-Indole-2,3-dione:

The uniqueness of 1H-Indole-2,3-dione, 5,7-dibromo-1-methyl- lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activities compared to its analogs .

Biological Activity

1H-Indole-2,3-dione, 5,7-dibromo-1-methyl- is a brominated derivative of indole, a significant heterocyclic compound found in numerous natural products and pharmaceuticals. The unique structural features of this compound, particularly the presence of bromine atoms at the 5 and 7 positions and a methyl group at the 1 position, contribute to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The chemical properties of 1H-Indole-2,3-dione, 5,7-dibromo-1-methyl- are summarized in the table below:

| Property | Detail |

|---|---|

| CAS Number | 106000-19-5 |

| Molecular Formula | C9H5Br2NO2 |

| Molecular Weight | 318.95 g/mol |

| IUPAC Name | 5,7-dibromo-1-methylindole-2,3-dione |

| InChI Key | ODXDHCRLKIARJX-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=C(C=C(C=C2Br)Br)C(=O)C1=O |

Biological Activity Overview

Research indicates that 1H-Indole-2,3-dione derivatives exhibit a range of biological activities including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has been effective against Staphylococcus aureus and Escherichia coli.

- Anticancer Properties : The compound has demonstrated potential as an anticancer agent. It acts by inhibiting key enzymes involved in cancer cell proliferation. Notably, it has been studied for its effects on Glycogen Synthase Kinase 3β (GSK-3β), which is implicated in several cancers.

The mechanism by which 1H-Indole-2,3-dione, 5,7-dibromo-1-methyl- exerts its biological effects primarily involves enzyme inhibition. It binds to the active sites of specific kinases and other enzymes, disrupting their normal function. This interaction can lead to downstream effects such as apoptosis in cancer cells.

Case Study 1: Anticancer Activity

A study focused on the inhibitory effects of various indole derivatives on GSK-3β highlighted that compounds with halogen substitutions at specific positions exhibited enhanced activity. The dibromo derivative showed an IC50 value indicating potent inhibition compared to non-brominated analogs .

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial activity, the dibromo derivative was tested against multiple pathogens. Results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as a therapeutic agent in treating infections.

Comparative Analysis with Similar Compounds

The biological activity of 1H-Indole-2,3-dione, 5,7-dibromo-1-methyl- can be compared with other related compounds:

| Compound | Anticancer Activity (IC50) | Antimicrobial Activity (Zone of Inhibition) |

|---|---|---|

| 1H-Indole-2,3-dione | Not significant | Low |

| 5-Bromo-1H-Indole-2,3-dione | Moderate | Moderate |

| 5,7-Dibromo-1H-Indole-2,3-dione | High (0.23 nM) | High (20 mm) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.